molecular formula C19H16N4O3 B2502599 ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-40-6

ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2502599
CAS No.: 1396864-40-6
M. Wt: 348.362
InChI Key: RKUAHENMFMLHDB-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including indole, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a pyrazolo[1,5-a]pyridine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2/Pd-C, LiAlH4

    Substitution: Halogens (Br2, Cl2), sulfonyl chlorides

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or sulfonylated indole derivatives

Scientific Research Applications

Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The indole and pyrazole rings can interact with amino acid residues through hydrogen bonding and π-π stacking interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-4-carboxylate

Uniqueness

Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both indole and pyrazolo[1,5-a]pyridine rings provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

ethyl 5-(1H-indole-3-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-26-19(25)15-11-21-23-8-7-12(9-17(15)23)22-18(24)14-10-20-16-6-4-3-5-13(14)16/h3-11,20H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUAHENMFMLHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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